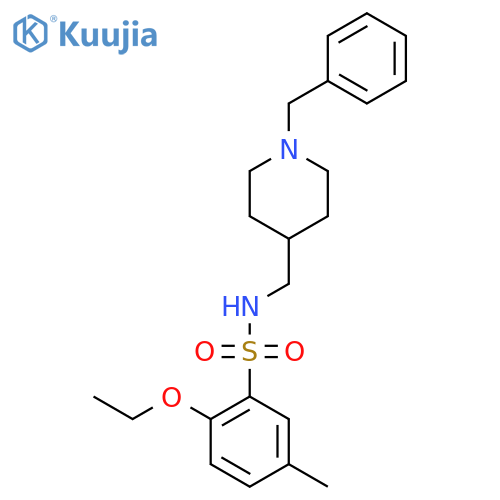

Cas no 953261-27-3 (N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamide)

N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamide

- F5017-0388

- N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzenesulfonamide

- N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide

- 953261-27-3

- AKOS024490149

- N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzene-1-sulfonamide

-

- インチ: 1S/C22H30N2O3S/c1-3-27-21-10-9-18(2)15-22(21)28(25,26)23-16-19-11-13-24(14-12-19)17-20-7-5-4-6-8-20/h4-10,15,19,23H,3,11-14,16-17H2,1-2H3

- InChIKey: UGRRPQMCFKJKOR-UHFFFAOYSA-N

- ほほえんだ: S(C1C=C(C)C=CC=1OCC)(NCC1CCN(CC2C=CC=CC=2)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 402.19771400g/mol

- どういたいしつりょう: 402.19771400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 8

- 複雑さ: 549

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 67Ų

N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5017-0388-5mg |

N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzene-1-sulfonamide |

953261-27-3 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0388-50mg |

N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzene-1-sulfonamide |

953261-27-3 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0388-2mg |

N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzene-1-sulfonamide |

953261-27-3 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0388-75mg |

N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzene-1-sulfonamide |

953261-27-3 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0388-30mg |

N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzene-1-sulfonamide |

953261-27-3 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0388-20μmol |

N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzene-1-sulfonamide |

953261-27-3 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0388-2μmol |

N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzene-1-sulfonamide |

953261-27-3 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0388-15mg |

N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzene-1-sulfonamide |

953261-27-3 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0388-4mg |

N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzene-1-sulfonamide |

953261-27-3 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0388-10μmol |

N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzene-1-sulfonamide |

953261-27-3 | 10μmol |

$69.0 | 2023-09-10 |

N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamide 関連文献

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

S. Ahmed Chem. Commun., 2009, 6421-6423

N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamideに関する追加情報

Professional Introduction to N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamide (CAS No. 953261-27-3)

N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 953261-27-3, represents a unique molecular scaffold that combines structural features from both benzene sulfonamide derivatives and piperidine-based moieties. The presence of a benzyl group attached to a piperidine ring, coupled with an ethoxy substituent on the aromatic ring, makes this molecule a promising candidate for further exploration in drug discovery and development.

The chemical structure of N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamide can be broken down into several key functional groups that contribute to its potential biological activity. The sulfonamide moiety, characterized by the -SO₂NH₂ group, is well-known for its role in enhancing the solubility and bioavailability of pharmaceutical compounds. This feature is particularly crucial in the development of drugs that require efficient absorption and distribution within the body. Additionally, the benzyl group attached to the piperidine ring introduces a lipophilic component, which can influence the compound's ability to cross biological membranes.

The ethoxy and methyl substituents on the aromatic ring further modulate the electronic properties and steric environment of the molecule. These substituents can affect both the compound's reactivity and its interactions with biological targets. For instance, the ethoxy group can participate in hydrogen bonding interactions, while the methyl group can influence the overall shape and flexibility of the molecule. Such structural features are often critical in determining how a compound interacts with specific enzymes or receptors in biological systems.

In recent years, there has been growing interest in developing novel therapeutic agents that target complex biological pathways. N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamide has emerged as a compound of interest due to its potential to interact with various biological targets. One area of particular focus has been its interaction with enzymes involved in inflammation and pain signaling. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes known to play a role in these pathways, making it a promising candidate for further investigation.

Moreover, the sulfonamide group in N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamide has been extensively studied for its antimicrobial properties. Sulfonamides are well-documented for their ability to disrupt bacterial metabolic processes, particularly by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This mechanism of action has led to sulfonamides being used as antibiotics since their discovery over a century ago. The unique structural features of this compound may enhance its efficacy against resistant bacterial strains, providing a new avenue for combating antibiotic-resistant infections.

The piperidine ring in N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamide also contributes to its potential therapeutic applications. Piperidine derivatives are known for their role as central nervous system (CNS) active compounds, including antipsychotics, antidepressants, and anticonvulsants. The presence of a benzyl group on the piperidine ring can modulate the pharmacokinetic properties of the molecule, potentially improving its brain penetration and duration of action. This makes N-(1-benzylpiperidin-4-yllmethyl)-2-etbxyloxyb5methylbenzenesulfonarnide (CAS No. 953261273) an intriguing candidate for further exploration in CNS drug development.

Recent advances in computational chemistry have enabled researchers to more accurately predict the biological activity of novel compounds like N-(1-benzylpiperidin4y11methyl)-2etbxyloxyb5methylbenzenesulfonarnide (CAS No 953261273). Techniques such as molecular docking and virtual screening have allowed scientists to identify potential binding interactions between this compound and target proteins with high precision. These computational methods have complemented traditional experimental approaches by providing rapid and cost-effective screening of large libraries of compounds.

The synthesis of N-(1-benzylpiperidin4y11methyl)-2etbxyloxyb5methylbenzenesulfonarnide (CAS No 953261273) involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between benzene sulfonamides and piperidine derivatives, followed by functional group modifications such as alkylation and etherification. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it more feasible to produce larger quantities of the compound for further study.

In conclusion, N-(1-benzylpiperidin4y11methyl)-2etbxyloxyb5methylbenzenesulfonarnide (CAS No 953261273) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts targeting inflammation, pain signaling, antimicrobial infections, and central nervous system disorders. With ongoing research and advancements in computational chemistry and synthetic methodologies, this compound is poised to play an important role in future therapeutic developments.

953261-27-3 (N-(1-benzylpiperidin-4-yl)methyl-2-ethoxy-5-methylbenzene-1-sulfonamide) 関連製品

- 2137614-16-3(2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

- 2035006-84-7((2E)-3-(thiophen-2-yl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}prop-2-enamide)

- 1446409-57-9(4-(hydroxymethyl)pyrrolidin-3-ylmethanol)

- 1251315-19-1(1-(2-Fluorophenyl)ethanesulfonyl chloride)

- 476634-11-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)

- 1613582-45-8(2-methyl-6-phenylhex-5-en-2-amine)

- 922479-12-7(1-(4-fluorobenzenesulfonyl)-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide)

- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)

- 1882549-71-4(3,5-difluoro-4-iodo-N-methylaniline)

- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)